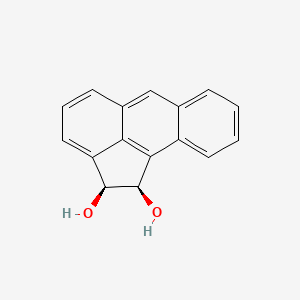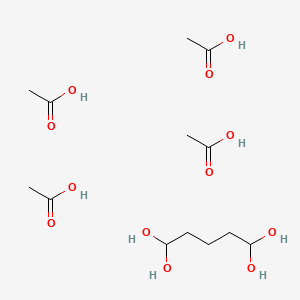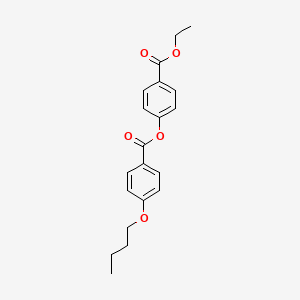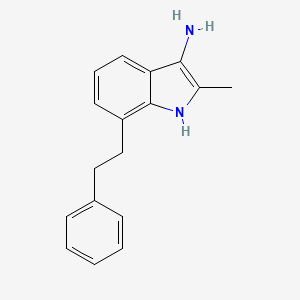
(Phenazine-5,10-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenazine-5,10-diyl)bis(phenylmethanone) is a chemical compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by its unique structure, which includes a phenazine core with phenylmethanone groups attached at the 5 and 10 positions. This structure imparts specific photoluminescent properties, making it of interest in various scientific fields .
Méthodes De Préparation
The synthesis of (Phenazine-5,10-diyl)bis(phenylmethanone) typically involves the arylation of phenazine at the 5 and 10 positions. One common method includes the condensation of 1,2-diaminobenzenes with appropriate arylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
(Phenazine-5,10-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phenazine core, leading to changes in its electronic properties.
Substitution: Substitution reactions, particularly at the phenylmethanone groups, can introduce new functional groups, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
(Phenazine-5,10-diyl)bis(phenylmethanone) has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and as a fluorescent tracer.
Mécanisme D'action
The mechanism of action of (Phenazine-5,10-diyl)bis(phenylmethanone) involves its interaction with molecular targets through its phenazine core. This interaction can modulate redox states, act as an electron shuttle, and influence cellular signaling pathways. The compound’s photoluminescent properties are due to the close energy levels of its singlet and triplet states, allowing for efficient reverse intersystem crossing .
Comparaison Avec Des Composés Similaires
(Phenazine-5,10-diyl)bis(phenylmethanone) can be compared to other phenazine derivatives such as:
Phenazine-5,10-diyl-dibenzonitrile: Known for its strong thermally activated delayed fluorescence properties.
Phenazine-5,10-diyl-bis([1,1’-biphenyl]-4-carbonitrile): Exhibits conventional fluorescence with different photophysical properties.
Phenazine-1-carboxylic acid: Known for its antimicrobial properties and use in medicinal chemistry
Propriétés
Numéro CAS |
90907-13-4 |
|---|---|
Formule moléculaire |
C26H18N2O2 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(10-benzoylphenazin-5-yl)-phenylmethanone |
InChI |
InChI=1S/C26H18N2O2/c29-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)28(24-18-10-8-16-22(24)27)26(30)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
VOXXEWKURCJZJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N(C4=CC=CC=C42)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)

![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)


![Silane, triethoxy[(1Z)-2-phenylethenyl]-](/img/structure/B14374056.png)


![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)


![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)
